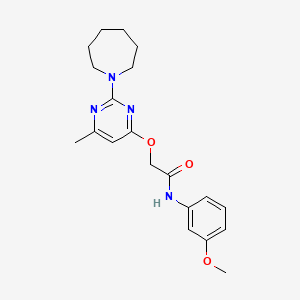

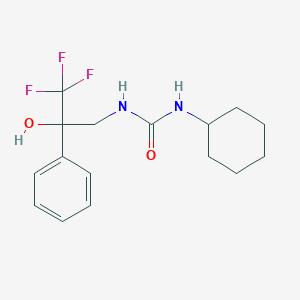

3-Iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde is a chemical compound with the molecular formula C11H9IO3 . It has a molecular weight of 316.09 .

Molecular Structure Analysis

The prop-2-yn-1-yl group in the molecule is inclined to the benzene ring by 69 (7)° . In the crystal, molecules are linked by a pair of C—H…O hydrogen bonds, forming inversion dimers with an R22 (12) ring motif. The dimers are linked by a second C—H…O hydrogen bond, forming sheets parallel to the (102) plane .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Enzyme Catalysis in Asymmetric Synthesis

Benzaldehyde derivatives have been studied for their role in enzyme catalyzed asymmetric C–C bond formation. For instance, Kühl et al. (2007) explored the use of benzaldehyde lyase in the asymmetric synthesis of benzoin derivatives, highlighting the potential of these compounds in biocatalytic processes. This research underscores the utility of benzaldehyde derivatives in developing enantioselective syntheses, potentially applicable to 3-Iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde (Kühl et al., 2007).

Regioselective Protection

Regioselective protection techniques, as studied by Plourde and Spaetzel (2002), are crucial in the synthesis and modification of benzaldehyde derivatives. These methods enable selective modification of molecules, facilitating further chemical transformations (Plourde & Spaetzel, 2002).

Green Chemistry Applications

Verdía et al. (2017) demonstrated the use of ionic liquids as solvents and catalysts in organic reactions involving benzaldehyde, aligning with green chemistry principles. This approach reduces environmental impact and can be applied to the synthesis and manipulation of 3-Iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde derivatives (Verdía et al., 2017).

Catalytic Formyl Alkynylation

The catalytic formyl alkynylation of benzaldehydes, facilitated by iridium and rhodium catalysts, provides a method for synthesizing ynones. This process, as described by Wang et al. (2015), could be relevant for functionalizing 3-Iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde, enhancing its utility in organic synthesis (Wang et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H412 (Harmful to aquatic life with long lasting effects) . Precautionary statements include P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

3-iodo-5-methoxy-4-prop-2-ynoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9IO3/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h1,5-7H,4H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOBTCKQHDULPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)I)OCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9IO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2564739.png)

![2-bromo-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2564743.png)

![[2-(2-Bromoethoxy)ethoxy]benzene](/img/structure/B2564749.png)

![N-cycloheptyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2564750.png)

![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2564751.png)